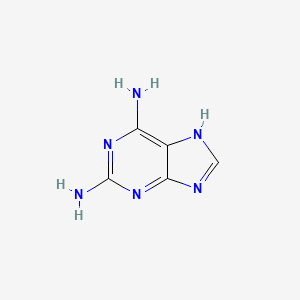
2,6-Diaminopurine
Übersicht
Beschreibung
2,6-Diaminopurine, also known as 2-aminoadenine, is a purine derivative with the chemical formula C5H6N6. This compound is structurally similar to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA.
Wirkmechanismus
Target of Action
2,6-Diaminopurine (DAP) is an analogue of adenine, a purine base that is a fundamental component of DNA and RNA . DAP primarily targets nucleic acids, where it can be converted to nucleotides and serve as substrates for incorporation by polymerases in place of adenine .
Mode of Action
DAP pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction results in considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .
Biochemical Pathways
The biosynthesis of 2-aminoadenine (DAP) involves two steps. The enzyme MazZ first performs the conversion of dGTP to dGMP and diphosphate. Then, the enzyme PurZ performs the conversion of (d)ATP, dGMP, and L-aspartate to (d)ADP, phosphate, and 2-aminodeoxyadenylosuccinate .
Pharmacokinetics
DAP has been shown to be very stable in plasma and is distributed throughout the body . This stability and distribution suggest that DAP has adequate pharmacokinetic properties, which could influence its bioavailability and efficacy.
Result of Action
The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .
Action Environment
The action of DAP can be influenced by environmental factors. For instance, UV-rich prebiotic environments could have facilitated the formation of functional and photostable RNA/DNA oligomers with DAP . Furthermore, the presence of a premature termination codon (PTC) on an mRNA often activates the mRNA surveillance mechanism called nonsense-mediated mRNA decay (NMD), involving the main NMD factors UPF1, UPF2, and UPF3X .
Biochemische Analyse
Biochemical Properties
2,6-Diaminopurine has unique biochemical characteristics that make it particularly valuable in applications that rely on the thermodynamics of DNA hybridization . It pairs perfectly with thymine as it is identical to adenine but has an amine group at position 2 forming 3 intermolecular hydrogen bonds . This improved stability affects protein-binding interactions that rely on those differences .
Cellular Effects
In the context of cellular effects, this compound has been shown to have significant impacts. For instance, it has been used to treat leukemia since as early as 1951 and is known to arrest progression of cell cycle in mouse leukemia cells . It also decreases the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form three hydrogen bonds with thymine in DNA, enhancing duplex stability . This modification does not significantly alter the conformation of nucleic acid duplexes . It also strongly affects interactions with small molecules such as antibiotics and anticancer drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown substantial self-repairing activity, enabling repair of cyclobutane pyrimidine dimers (CPDs) with yields reaching 92% . This activity originates from excellent electron-donating properties of this compound in nucleic acid strands .
Metabolic Pathways
It is known that the S-2L phage avoids incorporating adenine bases in the genome by hydrolyzing dATP . The this compound base is produced by a pathway involving DUF550 (MazZ) and PurZ in S-2L and Vibrio phage PhiVC8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine can be synthesized through several methods. One common approach involves the reaction of guanine with ammonia under high pressure and temperature. Another method includes the use of 2,6-dichloropurine as a starting material, which undergoes nucleophilic substitution with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diaminopurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ammonia and other nucleophiles are frequently employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is incorporated into nucleic acids to study DNA and RNA structures and functions.
Medicine: It has been investigated for its potential use in antiviral therapies and as a treatment for certain types of leukemia
Vergleich Mit ähnlichen Verbindungen
Adenine: Structurally similar but lacks the additional amino group at position 2.
Guanine: Another purine base with different functional groups.
2,6-Diaminopurine-2’-deoxyriboside: A derivative used in antiviral research
Uniqueness: this compound is unique due to its ability to form three hydrogen bonds with thymine or uracil, enhancing the stability of nucleic acid structures. This property makes it valuable in various research and therapeutic applications .
Eigenschaften
IUPAC Name |
7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXOMSJDRHRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |
| Record name | 2,6-Diaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062052 | |
| Record name | 2,6-Diaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-98-9, 133762-79-5 | |
| Record name | 2,6-Diaminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-purin-9-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diaminopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine-2,6-diamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine-2,6-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,6-DAP acts as a prodrug of deoxyguanosine. [] It is efficiently converted to deoxyguanosine by the enzyme adenosine deaminase. [, ] This leads to a marked concentration-dependent decrease in DNA synthesis and ribonucleotide reductase activity, ultimately inhibiting cell growth. []
ANone: While 2,6-DAP itself is not metabolized to its 5'-triphosphate, its riboside derivative, 2,6-diaminopurineriboside, is converted to 2,6-diaminopurineriboside 5'-triphosphate in L1210 cells, contributing to its cytotoxic effect. []
ANone: 2,6-DAP exposure leads to a significant increase in dGTP levels, up to 1100-fold compared to untreated controls. [] This increase is likely due to its conversion to deoxyguanosine and subsequent phosphorylation.
ANone: The molecular formula of 2,6-diaminopurine is C5H6N6, and its molecular weight is 150.14 g/mol.
ANone: Yes, spectroscopic studies using techniques like resonant two-photon ionization (R2PI) and IR-UV double resonance have provided insights into the excited state dynamics of this compound and its derivatives. [, ] These studies reveal the existence of different tautomers and their respective excited-state lifetimes.
ANone: Research suggests that this compound and its 2'-deoxyriboside (26DAP-d) exhibit significant photostability under UV radiation. [] This stability is attributed to efficient relaxation pathways from the excited state back to the ground state, primarily through nonradiative internal conversion and fluorescence emission. []
ANone: This section is not applicable as the provided research papers do not discuss the catalytic properties of this compound.
ANone: Yes, computational studies have been employed to investigate the molecular mechanisms behind mutations induced by this compound. [] These studies involve calculating nonbonded interaction energies between this compound and nucleic acid bases, providing insights into potential transition pathways.
ANone: Introducing a 2'-O-methyl group to this compound riboside (DM) or an LNA modification (DL) significantly enhances the thermodynamic stability of duplexes formed with RNA. [] The increase in stability is more pronounced with the LNA modification. [] In contrast, specific mismatches formed by DM or DL can destabilize duplexes compared to mismatches formed by unmodified counterparts. []
ANone: Several modifications to the this compound scaffold have resulted in compounds with potent antiviral activities. For instance, acyclic nucleoside phosphonate analogs like (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine exhibit significant activity against retroviruses, including HIV and MSV. []
ANone: Yes, the stereochemistry plays a crucial role. Studies show that the (R)-enantiomer of 9-(2-phosphonomethoxypropyl)-2,6-diaminopurine is notably more potent against HIV and MSV compared to its (S)-enantiomer. [, ] This highlights the importance of chirality in optimizing the antiviral activity of these compounds.
ANone: This section is not applicable as the provided research papers do not delve into the specific stability and formulation aspects of this compound.
ANone: This section is not applicable as the provided research papers do not address SHE regulations related to this compound.
ANone: Studies using radiolabeled this compound-2-14C in L strain mouse cells revealed differences in uptake kinetics between this compound-sensitive and -resistant cells. [, ] The uptake by sensitive cells showed saturation kinetics, indicating the involvement of an enzymatic transport system, while resistant cells displayed a more linear uptake pattern. []
ANone: In vitro studies have demonstrated the potent antiviral activity of certain this compound derivatives against various viruses, including HIV, MSV, visna virus, and duck hepadnavirus. [, , , , ] These compounds often exhibit selectivity for virally encoded enzymes, such as reverse transcriptase, contributing to their antiviral efficacy.
ANone: In vivo studies using a rat choriocarcinoma model demonstrated the antitumor potential of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPr-PMEDAP). [] This compound, designed as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), showed superior efficacy and a more favorable safety profile compared to PMEG itself. []
ANone: Resistance to this compound in bacterial systems like Escherichia coli has been linked to mutations in the adenine phosphoribosyltransferase (apt) gene. [, ] These mutations can disrupt the uptake or metabolism of this compound, rendering it ineffective. []
ANone: While this Q&A focuses on the scientific aspects, it is crucial to acknowledge that this compound derivatives, like many antiviral and antitumor agents, can exhibit toxicity. [] Specific toxicity profiles vary depending on the compound's structure and administration route.
ANone: These sections are not applicable as the provided research papers do not cover these specific aspects related to this compound.
ANone: Early research on this compound focused on its antimetabolite properties and its use in studying purine metabolism. [, ] Subsequent studies explored its potential as an antiviral agent, particularly against retroviruses like HIV. [, , ] The discovery of its incorporation into the DNA of certain bacteriophages marked a significant milestone, highlighting its biological relevance beyond its antimetabolite activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


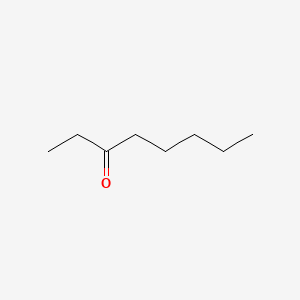
![3-(Dimethylazaniumyl)propyl-[(2-hydroxy-5-iodo-3-methylphenyl)methyl]-methylazanium;dichloride](/img/structure/B7767780.png)
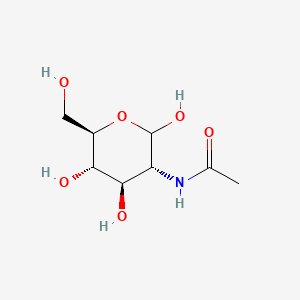
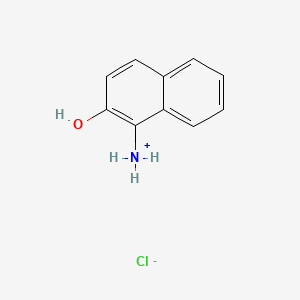
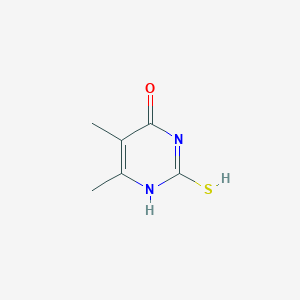
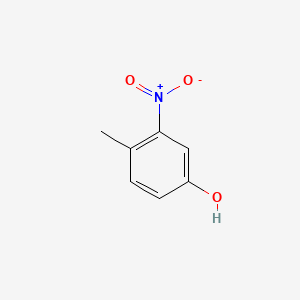
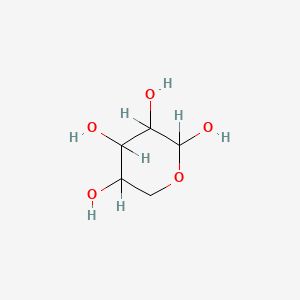

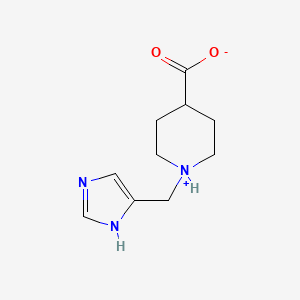
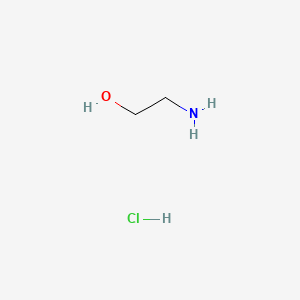

![[(3R)-1-Azoniabicyclo[2.2.2]octan-3-yl]azanium;dichloride](/img/structure/B7767846.png)


